外消旋-N-叔丁氧羰基阿纳巴汀

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

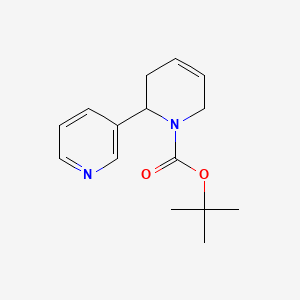

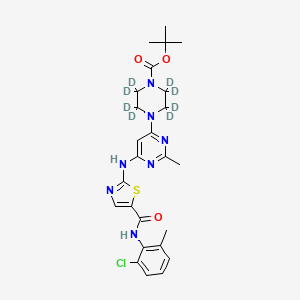

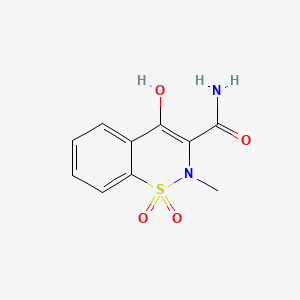

rac-N-Boc Anatabine: is a derivative of anatabine, an alkaloid found in plants of the Solanaceae family, such as tobacco and eggplant. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom of anatabine. This modification enhances the compound’s stability and makes it suitable for various synthetic applications .

科学研究应用

rac-N-Boc Anatabine has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of more complex molecules.

Biology: Studied for its potential effects on biological systems, particularly in relation to its parent compound, anatabine.

Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and neuroprotective effects.

Industry: Utilized in the development of new materials and chemical processes

作用机制

Target of Action

The primary target of rac-N-Boc Anatabine is the α7 nicotinic receptor , a key mediator of the cholinergic anti-inflammatory pathway . This receptor plays a crucial role in modulating inflammatory function.

Mode of Action

rac-N-Boc Anatabine, structurally similar to nicotine, is a cholinergic agonist that binds to cholinergic receptors . This interaction triggers downstream inhibition of two signaling pathways central to the inflammatory response .

Biochemical Pathways

The affected pathways include the Janus kinase (JAK)–signal transducer and activator of transcription 3 (STAT3) pathway , and the glycogen synthase kinase 3β (GSK3B)–inhibitor of nuclear factor-κB kinase (IKK)–nuclear factor-κB (NF-κB) axis . The inhibition of these pathways prevents the activation of the transcriptional regulators STAT3 and NF-κB, respectively, resulting in the suppression of cytokine release triggered by inflammatory stimuli .

Pharmacokinetics

rac-N-Boc Anatabine efficiently crosses the blood-brain barrier and exhibits excellent bioavailability . It has the potential to be applied locally as well as systemically, owing to the wide distribution of its target receptors .

Result of Action

The action of rac-N-Boc Anatabine results in the reduction of the clinical symptoms of inflammation . For instance, in a dextran sulfate sodium mouse model of colitis, oral administration of Anatabine reduced the clinical symptoms of DSS-induced colitis . It also had a restorative effect on global DSS-induced gene expression profiles .

Action Environment

The action, efficacy, and stability of rac-N-Boc Anatabine can be influenced by various environmental factors. For example, factors such as increased hygiene, drug use, stress, smoking, and diet can influence the onset of diseases like inflammatory bowel disease (IBD), where Anatabine has shown promising therapeutic effects .

未来方向

While specific future directions for rac-N-Boc Anatabine were not found, Anatabine and its engineered derivatives are considered strong therapeutic candidates for treating a range of conditions, including psoriasis, atopic dermatitis, osteoarthritis, ulcerative colitis, thyroiditis, Alzheimer’s disease, and multiple sclerosis .

生化分析

Biochemical Properties

The biochemical properties of rac-N-Boc Anatabine are not fully understood. It is known that Anatabine, the parent compound, interacts with various biomolecules. For instance, it has been shown to activate NRF2 (nuclear factor-erythroid factor 2-related factor 2), a key regulator of cellular antioxidant response .

Cellular Effects

rac-N-Boc Anatabine’s effects on cells are largely inferred from studies on Anatabine. Anatabine has been shown to ameliorate chronic inflammatory conditions in various cell types . It has been found to reduce the abundance of DSS-associated cytokines and increase IL-10 abundance .

Molecular Mechanism

Studies on Anatabine have shown that it results in NRF2 translocation and activation of MAPK signaling .

Temporal Effects in Laboratory Settings

Anatabine has been shown to have anti-inflammatory effects in various disease models over time .

Dosage Effects in Animal Models

Anatabine has been shown to ameliorate symptoms of diseases such as Alzheimer’s disease and Hashimoto’s thyroiditis in mice .

Metabolic Pathways

Suppression of MPO (methylputrescine oxidase) has been shown to lead to decreased nicotine in favor of Anatabine in tobacco roots .

Transport and Distribution

Anatabine has been shown to be successfully transported from tobacco roots to leaves .

Subcellular Localization

The localization of RNA and proteins related to Anatabine biosynthesis and function could provide insights into the potential subcellular localization of rac-N-Boc Anatabine .

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of rac-N-Boc Anatabine typically involves the following steps:

Protection of Anatabine: Anatabine is reacted with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. This reaction results in the formation of rac-N-Boc Anatabine.

Purification: The crude product is purified using techniques such as column chromatography to obtain the pure rac-N-Boc Anatabine.

Industrial Production Methods: While specific industrial production methods for rac-N-Boc Anatabine are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity .

化学反应分析

Types of Reactions: rac-N-Boc Anatabine undergoes various chemical reactions, including:

Deprotection: The Boc protecting group can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free anatabine.

Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the nitrogen atom can be substituted with other functional groups.

Oxidation and Reduction: rac-N-Boc Anatabine can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions:

Deprotection: Trifluoroacetic acid in dichloromethane.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides.

Oxidation: Oxidizing agents like potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride.

Major Products Formed:

Deprotected Anatabine: Obtained after removal of the Boc group.

Substituted Derivatives: Formed through nucleophilic substitution reactions.

Oxidized and Reduced Products: Depending on the specific oxidation or reduction reactions performed.

相似化合物的比较

Anatabine: The parent compound, known for its anti-inflammatory properties.

Nicotine: Another alkaloid found in tobacco, with similar cholinergic activity.

Anabasine: A related alkaloid with similar chemical structure and biological activity

Uniqueness of rac-N-Boc Anatabine: rac-N-Boc Anatabine is unique due to the presence of the Boc protecting group, which enhances its stability and makes it more suitable for synthetic applications. This modification allows for easier handling and manipulation in various chemical reactions, making it a valuable intermediate in organic synthesis .

属性

IUPAC Name |

tert-butyl 2-pyridin-3-yl-3,6-dihydro-2H-pyridine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O2/c1-15(2,3)19-14(18)17-10-5-4-8-13(17)12-7-6-9-16-11-12/h4-7,9,11,13H,8,10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWAWGJPFWVBKFS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC=CCC1C2=CN=CC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70675709 |

Source

|

| Record name | tert-Butyl 3,6-dihydro[2,3'-bipyridine]-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

260.33 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159977-12-4 |

Source

|

| Record name | tert-Butyl 3,6-dihydro[2,3'-bipyridine]-1(2H)-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70675709 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

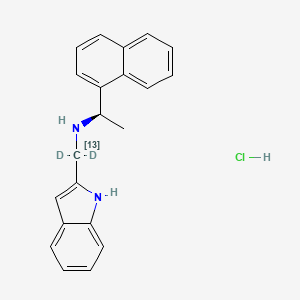

![3-(1,1-Dimethylethyl-d9)-5-[7-(1-hydroxyethyl)-2-benzofuranyl]-2-oxazolidinone](/img/structure/B564821.png)

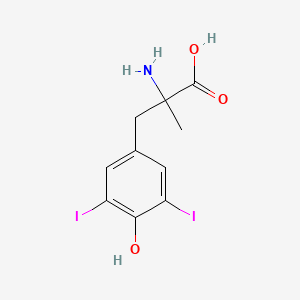

![3-(1,1-Dimethylethyl-d9)-5-[7-(1-bromoethyl)-2-benzofuranyl]-2-oxazolidinone](/img/structure/B564822.png)

![4-{(E)-2-[3,5-Bis(acetyloxy)phenyl]ethenyl}phenyl methyl 2,3,4-tri-O-acetyl-beta-D-glucopyranosiduronate](/img/structure/B564839.png)